molecular formula C10H20N2O2 B175691 (S)-1-Boc-3-(aminomethyl)pyrrolidine CAS No. 199175-10-5

(S)-1-Boc-3-(aminomethyl)pyrrolidine

Cat. No.: B175691
CAS No.: 199175-10-5
M. Wt: 200.28 g/mol
InChI Key: OGCCBDIYOAFOGK-QMMMGPOBSA-N
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Description

(S)-1-Boc-3-(aminomethyl)pyrrolidine is a chiral compound that features a pyrrolidine ring with an aminomethyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-3-(aminomethyl)pyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available (S)-pyrrolidine-3-carboxylic acid.

    Protection: The amino group is protected using a Boc protecting group, resulting in (S)-1-Boc-pyrrolidine-3-carboxylic acid.

    Reduction: The carboxylic acid is then reduced to an aldehyde using reagents such as lithium aluminum hydride (LiAlH4).

    Aminomethylation: The aldehyde is subjected to reductive amination with formaldehyde and a suitable amine source to introduce the aminomethyl group, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-3-(aminomethyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation to form imines or reduction to form secondary amines.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or sodium periodate (NaIO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of N-substituted derivatives.

    Deprotection: Formation of (S)-3-(aminomethyl)pyrrolidine.

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

Scientific Research Applications

(S)-1-Boc-3-(aminomethyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential in drug discovery, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Boc-3-(hydroxymethyl)pyrrolidine: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.

    (S)-1-Boc-3-(methyl)pyrrolidine: Similar structure but with a methyl group instead of an aminomethyl group.

    (S)-1-Boc-3-(carboxymethyl)pyrrolidine: Similar structure but with a carboxymethyl group instead of an aminomethyl group.

Uniqueness

(S)-1-Boc-3-(aminomethyl)pyrrolidine is unique due to its aminomethyl group, which provides versatility in chemical reactions and potential for forming a wide range of derivatives. This makes it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

IUPAC Name

tert-butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7,11H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCCBDIYOAFOGK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363899
Record name tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199175-10-5
Record name tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

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